![molecular formula C21H18BrNO3 B5028631 6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5028631.png)
6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has shown promising results in various scientific research applications. It is a synthetic compound that belongs to the family of benzoquinolines and has a molecular formula of C21H19BrN2O3.
Mechanism of Action
The exact mechanism of action of 6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is still not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has minimal toxicity and is well-tolerated in vivo. It has been shown to reduce tumor growth and increase survival rates in animal models of cancer. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its low toxicity and high efficacy. It has also been shown to have a broad spectrum of activity against various cancer cell lines. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, future studies should focus on improving the bioavailability and solubility of this compound to make it more suitable for clinical use.
In conclusion, 6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a promising compound with potential applications in the treatment of cancer and inflammatory diseases. While further research is needed to fully understand its mechanism of action and potential clinical use, the current findings suggest that this compound has significant therapeutic potential.
Synthesis Methods
The synthesis of 6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the condensation of 2-bromo-3,4-dimethoxybenzaldehyde with 2-aminobenzoic acid followed by cyclization with acetic anhydride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its use in the treatment of rheumatoid arthritis.
properties
IUPAC Name |
6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-25-18-8-7-12(9-19(18)26-2)15-11-20(24)23-21-14-6-4-3-5-13(14)17(22)10-16(15)21/h3-10,15H,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWJEGSDXZNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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